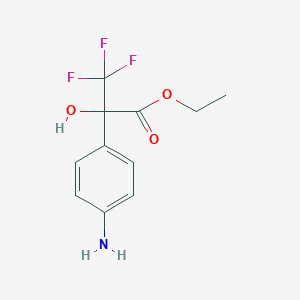

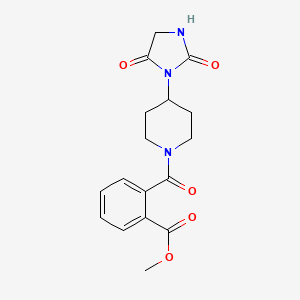

Ethyl 2-(4-aminophenyl)-3,3,3-trifluoro-2-hydroxypropanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

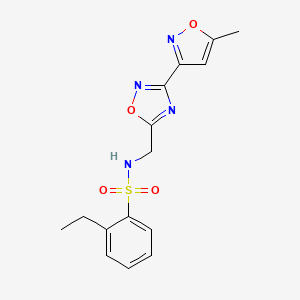

Ethyl 2-(4-aminophenyl)-3,3,3-trifluoro-2-hydroxypropanoate is a compound that can be synthesized through various chemical reactions. It is related to a family of compounds that are used as intermediates in the synthesis of enantiomerically pure α-hydroxy and α-amino acid esters, as well as in the preparation of heterocyclic compounds and pharmaceuticals .

Synthesis Analysis

The synthesis of related compounds often starts with precursors such as ethyl 2,4-dioxo-4-phenylbutyrate, which can be transformed into enantiomerically pure α-hydroxy and α-amino acid esters through a Pt-cinchona catalyzed enantioselective hydrogenation and subsequent crystallization . Another method involves the reaction of ethyl 2-azidopropenoate with nucleophiles to yield ethyl 2-aminopropenoate derivatives . Additionally, ethyl (Z)-2-[2,2-bis(ethoxycarbonyl)vinyl]amino-3-dimethylaminopropenoate serves as a reagent in the synthesis of heterocyclic compounds . The synthesis of ethyl 4-(4'-aminophenyl)-3-(trifluoromethyl)butanoate, which shares a similar structure to the compound of interest, involves a Reformatsky-type reaction followed by several transformation steps including dehydration, hydrogenation, nitration, and amination .

Molecular Structure Analysis

The molecular structure and vibrational spectra of related compounds have been studied using experimental techniques such as FT-IR and Laser-Raman spectroscopy, as well as theoretical methods like ab initio Hartree Fock and Density Functional Theory . These studies provide insights into the geometric parameters, vibrational frequencies, and the effects of intermolecular hydrogen bonding on the molecular structure .

Chemical Reactions Analysis

The chemical reactivity of related compounds includes transformations that lead to the formation of heteroaryl substituted β-amino-α,β-dehydro-amino acid derivatives and heterocyclic systems . The reaction pathways often involve substitutions and the use of different nucleophiles to achieve the desired chemical structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are characterized by their vibrational spectra, molecular geometry, and electronic properties such as HOMO and LUMO energies . The crystal packing of some compounds in this family is influenced by non-covalent interactions like N≡π and O≡π interactions, as well as hydrogen bonding, which can affect their physical properties and stability . Additionally, the biological activities of these compounds, including antibacterial, antifungal, and antioxidant activities, are often evaluated to determine their potential pharmaceutical applications .

Scientific Research Applications

Crystal Packing Interactions Ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate, a related compound, demonstrates unique crystal packing interactions in its structure. It utilizes N⋯π and O⋯π interactions rather than traditional hydrogen bonding, forming a zigzag double-ribbon structure in the crystal packing (Zhang, Wu, & Zhang, 2011).

Synthesis and Transformation Ethyl 2-azidopropenoate, a related compound, can be transformed into ethyl 2-aminopropenoate with various substituents, indicating the potential for diverse chemical transformations (Kakimoto, Mariko, Kondo, & Hiyama, 1982).

Synthesis of Fluorine-containing Compounds The synthesis of fluorine-containing analogs of non-steroidal anti-inflammatory drugs is possible using ethyl 3-(pyrazolidin-4-yl)-3-(polyfluoroalkyl)prop-2-enoates, derived from similar ethyl compounds. This demonstrates the utility of such compounds in creating fluorine-containing pharmaceuticals (Khudina, Burgart, & Saloutin, 2020).

Hydrogenation Process Studies The compound ethyl 2-oxo-4-arylbut-3-enoate, closely related to the compound , has been used in studies to investigate highly enantioselective sequential hydrogenation processes. Such studies are crucial in understanding asymmetric synthesis techniques (Meng, Zhu, & Zhang, 2008).

Liquid Crystalline Polysiloxanes Synthesis Research on the synthesis of side chain liquid crystalline polysiloxanes involves the use of fluorinated monomers derived from similar ethyl compounds. This is significant in materials science, particularly in the development of advanced polymer materials (Bracon, Guittard, Givenchy, & Géribaldi, 2000).

Mechanism of Action

Target of Action

Compounds with similar structures, such as anileridine , have been found to interact with opiate receptors in the central nervous system (CNS), which play a crucial role in pain relief .

Mode of Action

Based on the structural similarity to anileridine , it can be hypothesized that it might also act on the CNS to relieve pain. Opiate receptors, when bound by the compound, stimulate the exchange of GTP for GDP on the G-protein complex .

Biochemical Pathways

Compounds with similar structures have been found to affect the opioidergic pathway , which could potentially lead to downstream effects such as analgesia, respiratory depression, and euphoria.

Result of Action

Based on the potential interaction with opiate receptors, it can be hypothesized that the compound might induce analgesia and other opioid-like effects .

properties

IUPAC Name |

ethyl 2-(4-aminophenyl)-3,3,3-trifluoro-2-hydroxypropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3NO3/c1-2-18-9(16)10(17,11(12,13)14)7-3-5-8(15)6-4-7/h3-6,17H,2,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZXUVJRQYCFDKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=C(C=C1)N)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidine](/img/structure/B2499429.png)

![N-[[4-benzyl-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2499431.png)

![N-(3,5-dimethylphenyl)-8-methyl-2-(3-nitrophenyl)-9-oxo-3,9-dihydrothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B2499434.png)

![N-[3-(2-fluorophenoxy)propyl]-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide](/img/structure/B2499436.png)

![3-Amino-4-[(2,4-dichlorophenyl)amino]isochromen-1-one](/img/structure/B2499437.png)

![3-[(4-Bromo-2-chlorophenoxy)methyl]benzohydrazide](/img/structure/B2499445.png)